molecular formula C10H14O5 B14284295 Benzoic acid;1-hydroperoxypropan-1-ol CAS No. 138806-33-4

Benzoic acid;1-hydroperoxypropan-1-ol

Cat. No.: B14284295
CAS No.: 138806-33-4
M. Wt: 214.21 g/mol
InChI Key: NFOUIDPAGXTJPD-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its derivatives, such as aspirin and vanillic acid, are critical in medicinal and industrial applications . The compound "Benzoic acid;1-hydroperoxypropan-1-ol" combines benzoic acid with 1-hydroperoxypropan-1-ol, a hydroperoxide derivative of propanol. Hydroperoxides are reactive oxygen-containing compounds often involved in oxidation reactions. Further research is needed to elucidate its stability, reactivity, and biological activity.

Properties

CAS No.

138806-33-4

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

benzoic acid;1-hydroperoxypropan-1-ol

InChI

InChI=1S/C7H6O2.C3H8O3/c8-7(9)6-4-2-1-3-5-6;1-2-3(4)6-5/h1-5H,(H,8,9);3-5H,2H2,1H3

InChI Key

NFOUIDPAGXTJPD-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid typically involves the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzamide or the decarboxylation of phthalic acid .

1-hydroperoxypropan-1-ol can be synthesized by the hydroperoxidation of propanol using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically involve a controlled temperature and pH to ensure the stability of the peroxide .

Industrial Production Methods

Industrial production of benzoic acid often involves the catalytic oxidation of toluene in the presence of cobalt or manganese naphthenates as catalysts. This method is preferred due to its efficiency and cost-effectiveness .

Mechanism of Action

The mechanism of action of benzoic acid;1-hydroperoxypropan-1-ol involves its ability to interact with cellular components and disrupt metabolic processes. Benzoic acid inhibits the growth of mold, yeast, and some bacteria by interfering with their cellular respiration . 1-hydroperoxypropan-1-ol acts as an oxidizing agent, causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Table 1: Extraction Properties of Organic Acids

Compound Distribution Coefficient (m) Extraction Rate (Early Stage) Effective Diffusivity (Order)
Benzoic Acid High >98% in <5 min Highest
Phenol High Rapid Lower than benzoic acid
Acetic Acid Low Slow, improves over time Moderate

Physicochemical Properties

Benzoic acid’s solubility in hydrophobic phases contributes to its high diffusivity, making it more mobile in membrane-based systems than acetic acid or phenol . The hydroperoxide group in 1-hydroperoxypropan-1-ol likely enhances reactivity, but its impact on the compound’s solubility or stability remains uncharacterized in the literature.

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) strongly correlate with oral LD₅₀ in mice . For example, higher 0JA values (zero-order connectivity) reduce toxicity, while increased 1JA (first-order connectivity) elevates it. Comparable data for hydroperoxide-containing analogs is absent, but peroxides generally pose higher acute toxicity risks due to oxidative stress.

Antioxidant Activity

Benzoic acid derivatives (e.g., vanillic acid) exhibit moderate antioxidant activity, whereas cinnamic acid derivatives (e.g., ferulic acid) are superior due to resonance stabilization of their radicals .

Table 2: Antioxidant Activity Comparison

Compound Class Example Compounds Antioxidant Activity
Benzoic Acid Derivatives Vanillic acid, Benzoic acid Moderate
Cinnamic Acid Derivatives Ferulic acid, Caffeic acid Higher

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